molecular formula C15H20Cl2N2O3 B1662589 Raclopride CAS No. 84225-95-6

Raclopride

カタログ番号: B1662589
CAS番号: 84225-95-6
分子量: 347.2 g/mol
InChIキー: WAOQONBSWFLFPE-VIFPVBQESA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

化学反応の分析

Standard Methylation with [¹¹C]Methyl Iodide

The conventional synthesis involves O-desmethyl raclopride as a precursor reacting with [¹¹C]methyl iodide in dimethylformamide (DMF) containing sodium hydride (NaH). This method achieves a decay-corrected radiochemical yield (RCY) of 11–14% and a specific activity of 48 TBq/mmol within 25 minutes .

Loop Chemistry with [¹¹C]Methyl Triflate

Using a TRACERlab FX C-Pro module, [¹¹C]methyl triflate reacts with desmethyl this compound in ethanol. This method achieves:

  • 3.7% RCY (non-decay-corrected).

  • Specific activity of 20,831 Ci/mmol and radiochemical purity >95% .

Solvent and Base Effects

SolventBaseRCY (%)TemperatureSource
DMFNaH11–14RT
DMSOK₂CO₃/Cs₂CO₃4085°C
CyclohexanoneNone3080°C
EthanolNone3.7RT
  • DMSO with K₂CO₃/Cs₂CO₃ provides the highest reported yield (40% ) due to improved precursor solubility and reactivity .

  • Cyclohexanone enables base-free synthesis, simplifying purification .

Temperature and Reaction Time

  • Microreactor systems reduce reaction times from minutes to seconds while maintaining high yields .

  • Elevated temperatures (e.g., 60–80°C) enhance methylation efficiency .

Quality Control Metrics for [¹¹C]this compound

ParameterValueSource
Radiochemical purity>95%
Specific activity20,831 Ci/mmol (EOS)
pH5.0–6.0
SterilityPass

HPLC Purification

  • Column : Phenomonex Luna NH₂ (250 × 10 mm).

  • Mobile phase : 20 mM NH₄OAc in 10% ethanol.

  • Retention time : ~9 minutes .

Mechanistic Insights

  • Regioselectivity : O-[¹¹C]methylation is favored over N-methylation due to steric and electronic factors, avoiding quaternary ammonium salt formation .

  • Precursor Design : Desmethyl this compound without hydrobromide improves solubility and reactivity in non-polar solvents like DMSO .

Stability and Handling

  • [¹¹C]this compound solutions remain stable under sterile, pH-controlled conditions (5.0–6.0) for clinical use .

  • Radiolysis is mitigated by adding stabilizers like sodium ascorbate .

科学的研究の応用

Positron Emission Tomography (PET)

Raclopride is frequently employed in PET imaging to assess D2 receptor occupancy in clinical settings. The radiolabeled form, [^11C]this compound, has been instrumental in evaluating the effects of antipsychotic medications on D2 receptor occupancy. Research indicates that effective doses of neuroleptic drugs achieve 85-90% occupancy of D2 receptors, providing critical data for optimizing treatment strategies in schizophrenia .

Table 1: Key Studies Utilizing [^11C]this compound in PET Imaging

StudyFocusFindings
Kapur et al. (2000)Antipsychotic efficacyEstablished dose-response relationship for haloperidol using [^11C]this compound
Meyer et al. (2018)DepressionLower D2 receptor binding in major depressive episodes compared to controls
Schizophrenia StudiesTreatment responseEvaluated D2 receptor occupancy post-treatment with various antipsychotics

Schizophrenia

This compound has been pivotal in schizophrenia research, particularly in examining the role of dopaminergic dysregulation. Studies have shown that patients with schizophrenia exhibit altered D2 receptor dynamics, which can be quantitatively assessed using this compound binding measurements . This application aids in understanding the pathophysiology of the disorder and the pharmacodynamics of antipsychotic treatments.

Depression

Recent studies utilizing this compound have also explored its application in major depressive disorder (MDD). Research indicates that patients with severe MDD show significantly lower D2/D3 receptor binding compared to healthy controls, suggesting a potential target for therapeutic interventions . The use of this compound in conjunction with electroconvulsive therapy (ECT) has provided insights into treatment mechanisms and outcomes.

Pharmacological Studies

This compound's utility extends to pharmacological studies where it helps elucidate the effects of various substances on dopamine release. For instance, studies involving methamphetamine have demonstrated that this compound binding can reflect changes in presynaptic dopamine storage capacity, highlighting its role as a biomarker for dopamine dynamics during substance use .

Case Study: Parkinson's Disease

In a notable case study involving patients with Parkinson's disease, this compound was used to assess nigrostriatal dopaminergic integrity through PET imaging. The findings indicated that reduced this compound binding correlated with disease progression, providing a non-invasive method to monitor dopaminergic function over time .

Case Study: Substance Abuse

Another case study focused on individuals with substance use disorders utilized this compound to evaluate the impact of drug use on dopaminergic signaling. The results suggested that alterations in D2 receptor availability could serve as biomarkers for addiction severity and treatment response .

作用機序

ラクロプリドは、脳内の D2 ドパミン受容体を選択的に拮抗することで効果を発揮します . この拮抗作用は、さまざまな神経学的プロセスに関与する神経伝達物質であるドパミンの作用を阻害します。 ラクロプリドの D2 受容体に対する選択性は、結合親和性で特徴付けられます。Ki値は、D2 受容体では 1.8 nM、D3 受容体では 3.5 nM、D4 受容体では 2400 nM、D1 受容体では 18000 nM です . この選択的な結合により、脳内のドパミン受容体活性の正確なイメージングと評価が可能になります .

類似の化合物との比較

ラクロプリドは、ハロペリドールやスルピリドなどの他のドパミン受容体拮抗薬と比較されることがよくあります。 ラクロプリドは D2 受容体に高度に選択的であるのに対し、ハロペリドールは、複数のドパミン受容体サブタイプに影響を与える、より広い範囲の活性を持っています . 一方、スルピリドはラクロプリドと比較して、D2 受容体と D3 受容体に対する親和性が高く、選択性が低くなります . ラクロプリドの独自の選択性は、特にイメージング研究や特定のドパミン関連障害の研究に役立ちます .

類似の化合物のリスト

  • ハロペリドール
  • スルピリド
  • ネモナプリド
  • (+)-PHNO(D2/D3 アゴニスト)

ラクロプリドの独自の特徴と用途は、特に神経学、精神医学、イメージング研究の分野で、科学研究における貴重なツールとなっています。

類似化合物との比較

Raclopride is often compared with other dopamine receptor antagonists, such as haloperidol and sulpiride. Unlike this compound, which is highly selective for D2 receptors, haloperidol has a broader spectrum of activity, affecting multiple dopamine receptor subtypes . Sulpiride, on the other hand, has a higher affinity for D2 and D3 receptors but lower selectivity compared to this compound . The unique selectivity of this compound makes it particularly useful for imaging studies and research on specific dopamine-related disorders .

List of Similar Compounds

  • Haloperidol
  • Sulpiride
  • Nemonapride
  • (+)-PHNO (a D2/D3 agonist)

This compound’s unique properties and applications make it a valuable tool in scientific research, particularly in the fields of neurology, psychiatry, and imaging studies.

生物活性

Raclopride is a selective dopamine D2 receptor antagonist primarily used in research settings, particularly in positron emission tomography (PET) studies to assess dopamine receptor occupancy and the dynamics of dopamine release in the brain. This article delves into the biological activity of this compound, examining its binding characteristics, effects on dopamine release, and implications in various neurological conditions.

Overview of this compound

  • Chemical Structure : this compound is a substituted benzamide that selectively binds to D2 dopamine receptors.
  • Mechanism of Action : By competing with endogenous dopamine for binding sites on D2 receptors, this compound provides insights into dopaminergic activity in vivo.

Kinetic Analysis of this compound Binding

This compound's binding to D2 receptors can be analyzed using PET imaging. A study involving [^11C]this compound demonstrated the following:

  • Binding Affinity : The binding potential (BP) of this compound is influenced by the concentration of endogenous dopamine. Increased dopamine levels lead to decreased BP, indicating reduced binding of this compound to D2 receptors .
  • Kinetic Models : A three-compartment model was used to analyze the kinetics of this compound binding, allowing for the determination of receptor density (Bmax) and affinity (Kd) values. This model also facilitated the calculation of association (kon) and dissociation (koff) rate constants .

Effects on Dopamine Release

This compound is instrumental in studying dopamine release dynamics:

  • Dopamine Release Induction : Studies have shown that amphetamine administration leads to increased synaptic dopamine levels, which subsequently reduces this compound binding. This decrease can persist for hours after the initial increase in dopamine .
  • PET Studies : In a dual-bolus PET study, researchers evaluated changes in striatal dopamine release induced by cognitive tasks. Results indicated that cognitive reinforcement learning tasks significantly altered BP measurements, reflecting changes in endogenous dopamine levels .

Case Studies and Research Findings

  • Dopamine Dysfunction in Depression :
    • A PET study using [^11C]this compound found significantly lower D2 receptor binding in patients with severe major depressive episodes compared to healthy controls. This suggests a potential link between dopaminergic dysfunction and depression severity .
  • Impact of Pharmacological Agents :
    • Research has highlighted that drugs affecting synaptic dopamine levels can alter this compound binding. For instance, aripiprazole administration resulted in varying degrees of D2/3 receptor occupancy over time, demonstrating the utility of this compound in assessing drug effects on dopaminergic systems .

Table 1: Summary of Key Findings from this compound Studies

Study ReferenceFocus AreaKey Findings
Kinetic AnalysisDetermined Bmax and Kd values for [^11C]this compound binding
Dopamine ReleaseBP changes during cognitive tasks indicate dopaminergic activity
Depression and DopamineLower D2 receptor binding in depressed patients
Amphetamine EffectsAmphetamine reduces this compound binding significantly

特性

IUPAC Name

3,5-dichloro-N-[[(2S)-1-ethylpyrrolidin-2-yl]methyl]-2-hydroxy-6-methoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20Cl2N2O3/c1-3-19-6-4-5-9(19)8-18-15(21)12-13(20)10(16)7-11(17)14(12)22-2/h7,9,20H,3-6,8H2,1-2H3,(H,18,21)/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAOQONBSWFLFPE-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCCC1CNC(=O)C2=C(C(=CC(=C2OC)Cl)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1CCC[C@H]1CNC(=O)C2=C(C(=CC(=C2OC)Cl)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20Cl2N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9045687
Record name Raclopride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9045687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

347.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84225-95-6
Record name Raclopride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=84225-95-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Raclopride [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084225956
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Raclopride
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12518
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Raclopride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9045687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name RACLOPRIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/430K3SOZ7G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

The title compound was prepared from (-)-N-ethyl-2-(3,5-dichloro-2,6-dimethoxybenzamidomethyl)pyrrolidine by dealkylation in the same manner as described in Example 2. Yield 37%. M.p. 48°-49° C. (i-octane). [α]D25 =-64° C. (c=1.26; CHCl3).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
37%

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Raclopride
Reactant of Route 2
Reactant of Route 2
Raclopride
Reactant of Route 3
Reactant of Route 3
Raclopride
Reactant of Route 4
Raclopride
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Raclopride
Reactant of Route 6
Raclopride
Customer
Q & A

Q1: How does Raclopride interact with dopamine receptors?

A1: this compound acts as a dopamine antagonist, primarily targeting the D2-like receptor family (D2, D3, and D4). It exhibits high affinity for D2 and D3 receptors and significantly lower affinity for the D4 subtype []. Its antagonist action stems from competitive binding to the orthosteric binding site of these receptors, preventing the binding of dopamine and other agonists [, , , ].

Q2: What are the downstream effects of this compound binding to dopamine D2 receptors?

A2: By blocking dopamine D2 receptors, this compound interferes with dopamine signaling pathways. This leads to a range of effects, including:

  • Increased dopamine synthesis: Blocking presynaptic D2 autoreceptors, which normally regulate dopamine synthesis and release, leads to increased dopamine production in certain brain regions like the mesocortical, mesolimbic, and nigrostriatal pathways [].
  • Altered neuronal activity: this compound modulates the firing patterns of dopaminergic neurons in regions like the ventral tegmental area (VTA) [, , , ]. This effect is complex and varies depending on factors such as the brain region, dose of this compound, and presence of other drugs.
  • Behavioral changes: In animal models, this compound induces various behavioral changes, including reduced locomotor activity, catalepsy, and attenuation of conditioned avoidance responding, effects considered predictive of antipsychotic activity [, , , , , , ].

Q3: What is the molecular formula and weight of this compound?

A3: The molecular formula of this compound is C18H21ClN2O2, and its molecular weight is 332.83 g/mol.

A3: The provided research papers do not contain information about this compound's material compatibility and stability.

A3: The provided research papers do not focus on the catalytic properties of this compound.

A3: The provided research papers primarily focus on experimental work with this compound. There is no in-depth discussion of computational chemistry or modeling studies.

Q4: How do structural modifications to the this compound molecule affect its activity and selectivity?

A4: While the provided papers don't offer a comprehensive SAR analysis, some inferences can be made:

  • Substitution patterns: The presence of the chlorine atom and the specific arrangement of the benzamide, piperidine, and pyrrolidine rings are crucial for its high affinity for D2-like receptors [, ].
  • Stereochemistry: this compound exists as a racemic mixture, with the S(−) enantiomer being the more pharmacologically active form [, ].

A4: The provided research papers do not contain information about specific formulation strategies for this compound.

A4: The provided research papers primarily focus on the pharmacological and behavioral effects of this compound and do not delve into detailed SHE regulations.

Q5: What is the pharmacokinetic profile of this compound?

A5: Research indicates that this compound demonstrates:

  • Good absorption: this compound is well-absorbed after oral administration in humans, with peak plasma concentrations achieved within 1–2 hours [].
  • Wide distribution: The drug distributes widely throughout the body, including the brain, where it readily crosses the blood-brain barrier [, , ].
  • Metabolism: this compound is primarily metabolized in the liver, with a relatively short elimination half-life of approximately 2–4 hours in humans [, ].
  • Excretion: The drug is excreted primarily in the urine, both as unchanged drug and metabolites [].

Q6: How do different routes of administration affect this compound's pharmacokinetics?

A6: The route of administration affects this compound's pharmacokinetic profile:

  • Intravenous (IV): IV administration results in rapid and complete absorption, leading to a higher peak plasma concentration (Cmax) compared to oral administration [].
  • Oral: Oral administration results in slower absorption and lower peak concentrations compared to IV [, , ]. The extended-release formulation reduces peak-to-trough fluctuations in plasma concentration compared to immediate-release formulations [].

Q7: How does the dose of this compound influence its pharmacodynamic effects?

A7: this compound displays dose-dependent effects:

  • Low doses: Primarily block presynaptic D2 autoreceptors, leading to increased dopamine synthesis and release in certain brain regions [, ].
  • High doses: Block both pre- and postsynaptic D2 receptors, resulting in a more pronounced reduction in dopaminergic transmission and behavioral effects like catalepsy and reduced locomotor activity [, , ].

Q8: How is this compound used to study dopamine release in animal models?

A8: this compound is a valuable tool for studying dopamine release in vivo:

  • Microdialysis: Researchers administer this compound and then measure changes in extracellular dopamine levels in specific brain regions using microdialysis. This technique helps understand how different drugs and manipulations influence dopamine release [, , ].
  • Positron Emission Tomography (PET): Radiolabeled this compound ([11C]this compound) is used as a radiotracer in PET studies to visualize and quantify dopamine D2 receptor availability in the living brain [, , , , , , , , , ]. By comparing [11C]this compound binding before and after pharmacological or behavioral challenges, researchers can indirectly assess changes in dopamine release.

Q9: Can you elaborate on the use of [11C]this compound in PET studies?

A9: [11C]this compound PET is a powerful tool for studying dopamine D2 receptor function in living organisms:

  • Occupancy studies: Researchers can use [11C]this compound PET to determine the occupancy of dopamine D2 receptors by different antipsychotic medications in patients with schizophrenia. This information helps optimize drug dosing and predict treatment response [, ].
  • Dopamine release: By comparing [11C]this compound binding before and after a challenge that increases dopamine release (e.g., amphetamine administration, stress), researchers can indirectly measure changes in dopamine levels [, , , , ].

A9: The provided research papers do not contain information about this compound resistance.

Q10: What are the potential side effects of this compound?

A16: As a dopamine D2 antagonist, this compound can produce extrapyramidal side effects (EPS), similar to other typical antipsychotics []. These effects include:

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。